N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide
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Overview
Description
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-TERT-BUTYLBENZAMIDE is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a tert-butylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-TERT-BUTYLBENZAMIDE typically involves multi-step organic reactions. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often include the use of solvents like DMSO and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-TERT-BUTYLBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in a typical nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is often employed.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-TERT-BUTYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-TERT-BUTYLBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to active sites, while the bromophenyl and tert-butylbenzamide groups enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromophenyl methyl sulfone
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-TERT-BUTYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzothiazole core and the bromophenyl group allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H23BrN2OS2 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C25H23BrN2OS2/c1-25(2,3)18-8-6-17(7-9-18)23(29)27-20-12-13-21-22(14-20)31-24(28-21)30-15-16-4-10-19(26)11-5-16/h4-14H,15H2,1-3H3,(H,27,29) |
InChI Key |
PYUZNJTUWHIDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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